1,3-Bis(sulfinylamino)benzene

描述

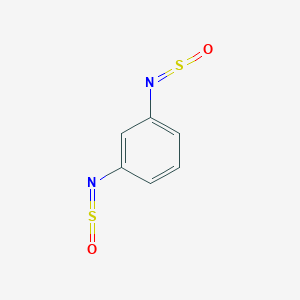

1,3-Bis(sulfinylamino)benzene is an organic compound characterized by the presence of two sulfinylamino groups attached to a benzene ring

准备方法

The synthesis of 1,3-Bis(sulfinylamino)benzene typically involves the reaction of 1,3-diaminobenzene with sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

化学反应分析

1,3-Bis(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfinyl groups to sulfide groups using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Applications

1. Synthesis of Complex Organic Molecules

1,3-Bis(sulfinylamino)benzene serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for diverse functionalization, making it a valuable building block in organic synthesis.

2. Catalysis

The compound has been investigated for its potential as a catalyst in various reactions due to its ability to stabilize reactive intermediates. Its sulfinyl groups can participate in coordination with metal centers, enhancing catalytic efficiency in organic transformations.

Biological Applications

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems, suggesting potential applications in health and disease management.

2. Inhibition of Protein-Protein Interactions

Recent studies have focused on the compound's ability to inhibit key protein-protein interactions involved in various diseases. For instance, it has shown promise as an inhibitor of the Keap1-Nrf2 interaction, which plays a critical role in cellular defense against oxidative stress .

Medicinal Applications

1. Drug Development

The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting oxidative stress-related diseases. Its ability to modulate biological pathways opens avenues for designing drugs with improved efficacy and safety profiles.

2. Pharmaceutical Intermediates

this compound is also being explored as a pharmaceutical intermediate in the synthesis of novel drug candidates. Its functional groups can be modified to create derivatives with enhanced biological activity.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate | Valuable for synthesizing complex organic molecules |

| Catalysis | Reaction Stabilization | Enhances catalytic efficiency through metal coordination |

| Biology | Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Protein Inhibition | Inhibits Keap1-Nrf2 interaction; potential in disease management | |

| Medicine | Drug Development | Modulates pathways related to oxidative stress |

| Pharmaceutical Intermediates | Promising for synthesizing novel drug candidates |

Case Studies

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. The compound exhibited an IC50 value indicating effective scavenging of reactive oxygen species (ROS), highlighting its potential as an antioxidant agent.

Case Study 2: Inhibition of Keap1-Nrf2 Interaction

In vitro assays revealed that this compound effectively inhibited the Keap1-Nrf2 protein-protein interaction at concentrations relevant to therapeutic use. This inhibition led to increased expression of Nrf2 target genes involved in cellular defense mechanisms against oxidative damage.

作用机制

The mechanism by which 1,3-Bis(sulfinylamino)benzene exerts its effects involves interactions with various molecular targets. The sulfinyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzene ring provides a stable framework that can facilitate these interactions.

相似化合物的比较

1,3-Bis(sulfinylamino)benzene can be compared with other similar compounds such as:

1,3-Bis(sulfonylamino)benzene: This compound has sulfonyl groups instead of sulfinyl groups, which can lead to different reactivity and stability.

1,3-Diaminobenzene: The precursor to this compound, it lacks the sulfinyl groups and thus has different chemical properties.

1,3-Bis(thiolamino)benzene: This compound contains thiol groups, which can engage in different types of chemical reactions compared to sulfinyl groups.

生物活性

1,3-Bis(sulfinylamino)benzene, an organic compound characterized by the presence of two sulfinylamino groups attached to a benzene ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 1,3-diaminobenzene with sulfinyl chloride. This reaction is conducted under controlled conditions to ensure stability and yield. The compound can undergo various chemical reactions, including oxidation to form sulfonyl derivatives and reduction to convert sulfinyl groups to sulfide groups.

Biological Activity

This compound has shown promising biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

- Anticancer Potential : Preliminary research suggests that derivatives of this compound may possess anticancer properties. This is hypothesized to occur through the inhibition of cancer cell proliferation and induction of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Inhibits proliferation; induces apoptosis |

The biological activity of this compound is believed to involve interactions with various molecular targets. The sulfinyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. Additionally, the benzene ring provides a stable framework that facilitates these interactions.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds and their implications for health:

- Study on Cardiovascular Effects : Research involving sulfonamide derivatives indicated changes in perfusion pressure and coronary resistance in isolated rat heart models. Although not directly studying this compound, these findings highlight the cardiovascular implications of similar compounds .

- Docking Studies : Theoretical docking studies have suggested that certain derivatives could interact effectively with calcium channels in cardiac tissues, which may relate to their observed effects on heart function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 1,3-Bis(sulfonylamino)benzene | Sulfonyl groups | Antimicrobial |

| 1,3-Diaminobenzene | Amino groups | Limited biological data |

| 1,3-Bis(thiolamino)benzene | Thiol groups | Varies significantly |

This table illustrates how variations in functional groups can influence biological activity and reactivity.

属性

IUPAC Name |

1,3-bis(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c9-11-7-5-2-1-3-6(4-5)8-12-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRJMYGUGPMYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=S=O)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337447 | |

| Record name | 1,3-bis(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17420-01-8 | |

| Record name | N1,N3-Disulfinyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-bis(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。